molecular formula C22H28N2O2 B10899324 4-butoxy-N'-[(E)-(2,3,5,6-tetramethylphenyl)methylidene]benzohydrazide

4-butoxy-N'-[(E)-(2,3,5,6-tetramethylphenyl)methylidene]benzohydrazide

Cat. No.: B10899324
M. Wt: 352.5 g/mol
InChI Key: NFASYLBTZFNEFY-OEAKJJBVSA-N
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Description

4-BUTOXY-N’~1~-[(E)-1-(2,3,5,6-TETRAMETHYLPHENYL)METHYLIDENE]BENZOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a butoxy group and a tetramethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BUTOXY-N’~1~-[(E)-1-(2,3,5,6-TETRAMETHYLPHENYL)METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation of 4-butoxybenzohydrazide with 2,3,5,6-tetramethylbenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-BUTOXY-N’~1~-[(E)-1-(2,3,5,6-TETRAMETHYLPHENYL)METHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

4-BUTOXY-N’~1~-[(E)-1-(2,3,5,6-TETRAMETHYLPHENYL)METHYLIDENE]BENZOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-BUTOXY-N’~1~-[(E)-1-(2,3,5,6-TETRAMETHYLPHENYL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-BUTOXYBENZOHYDRAZIDE: Similar structure but lacks the tetramethylphenyl moiety.

    2,3,5,6-TETRAMETHYLBENZALDEHYDE: Contains the tetramethylphenyl group but lacks the hydrazide functionality.

Uniqueness

4-BUTOXY-N’~1~-[(E)-1-(2,3,5,6-TETRAMETHYLPHENYL)METHYLIDENE]BENZOHYDRAZIDE is unique due to the combination of its butoxy and tetramethylphenyl groups, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H28N2O2

Molecular Weight

352.5 g/mol

IUPAC Name

4-butoxy-N-[(E)-(2,3,5,6-tetramethylphenyl)methylideneamino]benzamide

InChI

InChI=1S/C22H28N2O2/c1-6-7-12-26-20-10-8-19(9-11-20)22(25)24-23-14-21-17(4)15(2)13-16(3)18(21)5/h8-11,13-14H,6-7,12H2,1-5H3,(H,24,25)/b23-14+

InChI Key

NFASYLBTZFNEFY-OEAKJJBVSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C(=CC(=C2C)C)C)C

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NN=CC2=C(C(=CC(=C2C)C)C)C

Origin of Product

United States

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